REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8].[I-].[Na+].C(O)=[O:13].C>ClCCl.O.C(N(CC)CC)C>[OH:13][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClCC=1OC(OC1C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
46.8 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5.0-6.0 hrs at 40-45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Resulting mixture
|
Type
|
CUSTOM
|
Details
|
Resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20-25° C.
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine solution
|
Type
|
DISTILLATION
|
Details
|
distilled out
|
Type
|
DISSOLUTION
|
Details
|
Residue was dissolved in methanol (300 ml)
|
Type
|
ADDITION
|
Details
|
methanolic HCl was added drop wise
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 1 hrs at 60-65° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 20-25 minutes at 50-55° C
|
Duration
|
22.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
FILTRATION
|
Details
|
was filtered through hyflo bed and bed
|
Type
|
WASH
|
Details
|
was washed by MeOH (12 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under vacuum at 40-45° C
|
Type
|
ADDITION
|
Details
|
Obtained product was diluted with ethyl acetate (75 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove methanol content
|
Reaction Time |
5.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
OCC=1OC(OC1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |